An In-depth Technical Guide on the Core Chemical Properties and Structure of 2',5'-Dimethoxyflavone
An In-depth Technical Guide on the Core Chemical Properties and Structure of 2',5'-Dimethoxyflavone
For Researchers, Scientists, and Drug Development Professionals
Introduction
2',5'-Dimethoxyflavone is a naturally occurring flavonoid, a class of polyphenolic compounds widely distributed in the plant kingdom. Flavonoids are of significant interest to the scientific community due to their diverse biological activities, including antioxidant, anti-inflammatory, anticancer, and neuroprotective properties. This technical guide provides a comprehensive overview of the core chemical properties, structure, and relevant experimental methodologies associated with 2',5'-Dimethoxyflavone, intended to support research and drug development endeavors.
Chemical Structure and Properties
2',5'-Dimethoxyflavone, with the IUPAC name 2-(2,5-dimethoxyphenyl)chromen-4-one, possesses the chemical formula C₁₇H₁₄O₄ and a molecular weight of 282.29 g/mol .[1] Its structure consists of a central chromen-4-one (benzopyran-4-one) core with a phenyl group substituted at the 2-position. The distinguishing feature of this particular flavone is the presence of two methoxy groups at the 2' and 5' positions of the phenyl ring.
Table 1: Chemical and Physical Properties of 2',5'-Dimethoxyflavone
| Property | Value | Reference |
| Molecular Formula | C₁₇H₁₄O₄ | [1] |
| Molecular Weight | 282.29 g/mol | [1] |
| IUPAC Name | 2-(2,5-dimethoxyphenyl)chromen-4-one | [1] |
| CAS Number | 74670-10-3 | [1] |
| SMILES | COC1=CC(=C(C=C1)OC)C2=CC(=O)C3=CC=CC=C3O2 | [1] |
| Melting Point | 136-138 °C | |
| Boiling Point | Data not available | |
| Solubility | Poorly soluble in water. Soluble in Dimethyl Sulfoxide (DMSO) and other organic solvents. | [2][3] |
| Stability | Methoxyflavones have been shown to be stable in blood and plasma at -20°C for up to two days, with significant degradation observed after seven days.[4] Specific stability data for 2',5'-Dimethoxyflavone under various conditions such as light, heat, and a range of pH values are not readily available. |
Experimental Protocols
Synthesis of 2',5'-Dimethoxyflavone
A common method for the synthesis of flavones is the Baker-Venkataraman rearrangement. A detailed, step-by-step protocol for the synthesis of 2',5'-Dimethoxyflavone is outlined below, adapted from general flavone synthesis procedures.[5][6][7][8]
Step 1: Benzoylation of 2'-Hydroxyacetophenone
-
Dissolve 2'-hydroxyacetophenone in a suitable solvent such as pyridine or acetone.
-
Add 2,5-dimethoxybenzoyl chloride to the solution.
-
The reaction is typically carried out in the presence of a base, such as pyridine or potassium carbonate, to neutralize the HCl generated.
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is worked up by pouring it into an acidic aqueous solution (e.g., dilute HCl) to precipitate the product, which is then filtered, washed, and dried.
Step 2: Baker-Venkataraman Rearrangement
-
The resulting ester from Step 1 is treated with a base, such as potassium hydroxide or sodium hydride, in a suitable solvent like pyridine or dimethyl sulfoxide (DMSO).
-
The mixture is heated to induce the rearrangement to form a 1,3-diketone.
-
The reaction is monitored by TLC.
-
After completion, the reaction is quenched, and the diketone is isolated.
Step 3: Cyclization to the Flavone
-
The 1,3-diketone from Step 2 is cyclized under acidic conditions.
-
A mixture of glacial acetic acid and a strong acid catalyst, such as sulfuric acid or hydrochloric acid, is commonly used.
-
The reaction mixture is heated under reflux until cyclization is complete.
-
The flavone product is then precipitated by pouring the reaction mixture into water, filtered, washed, and purified by recrystallization or column chromatography.
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity of potential medicinal agents. A detailed protocol for evaluating the anticancer activity of 2',5'-Dimethoxyflavone on a cancer cell line is provided below.[1][9][10][11]
Materials:
-
Cancer cell line of interest (e.g., MCF-7, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
2',5'-Dimethoxyflavone stock solution (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (for formazan solubilization)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of 2',5'-Dimethoxyflavone in a complete culture medium from the stock solution. The final DMSO concentration should be kept low (typically <0.5%) to avoid solvent toxicity. Replace the medium in the wells with the medium containing different concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: After the incubation period, remove the treatment medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well. Incubate the plate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the MTT-containing medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.
Assessment of Neuroprotective Effects
The neuroprotective potential of 2',5'-Dimethoxyflavone can be evaluated using primary cortical neuron cultures exposed to an excitotoxic agent like glutamate.[5][12][13][14]
Materials:
-
Primary cortical neurons (e.g., from embryonic rats or mice)
-
Neurobasal medium supplemented with B27 and GlutaMAX
-
2',5'-Dimethoxyflavone stock solution (in DMSO)
-
Glutamate solution
-
MTT or other cell viability assay reagents
-
Poly-D-lysine coated culture plates
Protocol:
-
Neuron Culture: Isolate and culture primary cortical neurons on poly-D-lysine coated plates in a supplemented neurobasal medium. Allow the neurons to mature for a period of 7-10 days in vitro.
-
Compound Pre-treatment: Treat the mature neuronal cultures with various concentrations of 2',5'-Dimethoxyflavone for a specific duration (e.g., 1-2 hours) before inducing excitotoxicity.
-
Glutamate-induced Excitotoxicity: Expose the neurons to a toxic concentration of glutamate (e.g., 50-100 µM) for a short period (e.g., 15-30 minutes).
-
Washout and Recovery: Remove the glutamate-containing medium and replace it with a fresh, compound-containing medium. Allow the neurons to recover for 24 hours.
-
Viability Assessment: Assess neuronal viability using an MTT assay or by staining with fluorescent dyes that differentiate between live and dead cells (e.g., Calcein-AM and Propidium Iodide).
-
Data Analysis: Quantify the percentage of viable neurons in the treated groups compared to the glutamate-only control group to determine the neuroprotective effect of 2',5'-Dimethoxyflavone.
Signaling Pathways
Flavonoids are known to exert their biological effects by modulating various intracellular signaling pathways. The PI3K/Akt and MAPK pathways are two critical cascades often implicated in cell survival, proliferation, and apoptosis, and are frequently targeted by flavonoids.[2][12][13][15][16][17][18][19][20][21][22][23][24]
Potential Interaction with the PI3K/Akt Pathway
The PI3K/Akt pathway is a crucial regulator of cell survival. Upon activation by growth factors, PI3K phosphorylates PIP2 to PIP3, which in turn leads to the phosphorylation and activation of Akt. Activated Akt can then phosphorylate a variety of downstream targets to promote cell survival and inhibit apoptosis. Some flavonoids have been shown to modulate this pathway, often by inhibiting the phosphorylation of Akt.
Caption: Hypothesized modulation of the PI3K/Akt signaling pathway by 2',5'-Dimethoxyflavone.
Potential Interaction with the MAPK Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another key signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis. The ERK (extracellular signal-regulated kinase) cascade is a well-studied MAPK pathway. Activation of this pathway through a series of phosphorylation events (Raf -> MEK -> ERK) typically promotes cell proliferation. Flavonoids have been reported to interfere with this pathway, often by inhibiting the phosphorylation of ERK.
Caption: Hypothesized modulation of the MAPK/ERK signaling pathway by 2',5'-Dimethoxyflavone.
Experimental Workflow for Investigating Signaling Pathway Modulation:
To experimentally validate the hypothesized interactions of 2',5'-Dimethoxyflavone with the PI3K/Akt and MAPK pathways, a Western blot analysis can be performed.
Caption: Workflow for Western blot analysis of signaling protein phosphorylation.
Conclusion
2',5'-Dimethoxyflavone presents an interesting scaffold for further investigation in the fields of cancer research and neuroprotection. This guide provides a foundational understanding of its chemical properties, synthesis, and methods for biological evaluation. The provided experimental protocols and hypothesized signaling pathway interactions offer a starting point for researchers to explore the therapeutic potential of this and other related flavonoids. Further research is warranted to fully elucidate its physical properties, stability, and precise mechanisms of action at the molecular level.
References
- 1. Synthesis and anticancer activity of new flavonoid analogs and inconsistencies in assays related to proliferation and viability measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aging-us.com [aging-us.com]
- 3. Physicochemical stability of the bevacizumab biosimilar, ABP 215, after preparation and storage in intravenous bags - GaBIJ [gabi-journal.net]
- 4. CN103387494A - Method for preparing 2-hydroxy-4,5-dimethoxybenzoic acid - Google Patents [patents.google.com]
- 5. Neuroprotective Potentials of Flavonoids: Experimental Studies and Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scholar.unhas.ac.id [scholar.unhas.ac.id]
- 7. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 5,7-Dimethoxyflavone | C17H14O4 | CID 88881 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. journaljpri.com [journaljpri.com]
- 10. The neuroprotective potential of flavonoids: a multiplicity of effects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. GSRS [precision.fda.gov]
- 17. researchgate.net [researchgate.net]
- 18. The Effects of mTOR-Akt Interactions on Anti-apoptotic Signaling in Vascular Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. biocompare.com [biocompare.com]
- 21. Detection of phosphorylated Akt and MAPK in cell culture assays - PMC [pmc.ncbi.nlm.nih.gov]
- 22. 5,7,3',4'-Tetrahydroxy-6,8-dimethoxyflavone | C17H14O8 | CID 5321859 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]


